

Isobutyl octanoate PubChem entry and data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isobutyl octanoate*

Cat. No.: *B1582965*

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An In-depth Technical Guide to **Isobutyl Octanoate**

Introduction

Isobutyl octanoate (CAS No. 5461-06-3) is an organic compound classified as a fatty acid ester.^{[1][2]} It is the ester resulting from the formal condensation of octanoic acid with isobutanol. Also known by synonyms such as isobutyl caprylate and 2-methylpropyl octanoate, this compound is primarily utilized as a flavoring and fragrance agent.^{[3][4]} Its characteristic fruity and floral aroma makes it a valuable ingredient in the food and cosmetics industries. This document provides a comprehensive overview of the chemical, physical, and toxicological data available for **isobutyl octanoate**, primarily sourced from its PubChem entry (CID 79582), along with generalized experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

The properties of **isobutyl octanoate** have been determined through both computational and experimental methods. The following tables summarize the key quantitative data available for this compound.

Table 1: Chemical Identifiers and Structure

Identifier	Value	Source
PubChem CID	79582	[1]
IUPAC Name	2-methylpropyl octanoate	[1]
CAS Number	5461-06-3	[1] [3]
Molecular Formula	C ₁₂ H ₂₄ O ₂	[1] [5]
SMILES	CCCCCCCC(=O)OCC(C)C	[1]
InChIKey	CFQRBRGFNFRMBD-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Source
Molecular Weight	200.32 g/mol	[1] [6]
Monoisotopic Mass	200.17763 Da	[7]
XLogP3-AA	4.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	9	[1]
Exact Mass	200.177630004 Da	[1]
Topological Polar Surface Area	26.3 Å ²	[1]
Heavy Atom Count	14	[1]

Table 3: Experimental Physical Properties

Property	Value	Conditions	Source
Physical State	Liquid	[8]	
Appearance	Colorless to Light Yellow	[6]	
Odor	Fruity, green, oily, floral	at 100%	[4]
Boiling Point	231.00 to 232.00 °C	at 760.00 mm Hg	[4]
Specific Gravity	0.85200 to 0.86400	at 25.00 °C	[4]
Refractive Index	1.41600 to 1.42600	at 20.00 °C	[4]
Flash Point	201.00 °F (93.89 °C)	TCC	[4]
Vapor Pressure	0.061000 mmHg (est.)	at 25.00 °C	[4]
Water Solubility	4.064 mg/L (est.)	at 25 °C	[4]
Kovats Retention Index	1327 - 1348 (Standard non-polar)	[1]	
	1537 - 1561 (Standard polar)	[1]	

Table 4: Predicted Collision Cross Section (CCS) Data

Adduct	m/z	Predicted CCS (Å²)	Source
[M+H] ⁺	201.18491	152.1	[7]
[M+Na] ⁺	223.16685	156.8	[7]
[M-H] ⁻	199.17035	151.5	[7]
[M+NH ₄] ⁺	218.21145	171.6	[7]

Experimental Protocols

While specific experimental studies detailing biological pathways for **isobutyl octanoate** are not readily available, standard organic chemistry procedures can be applied for its synthesis

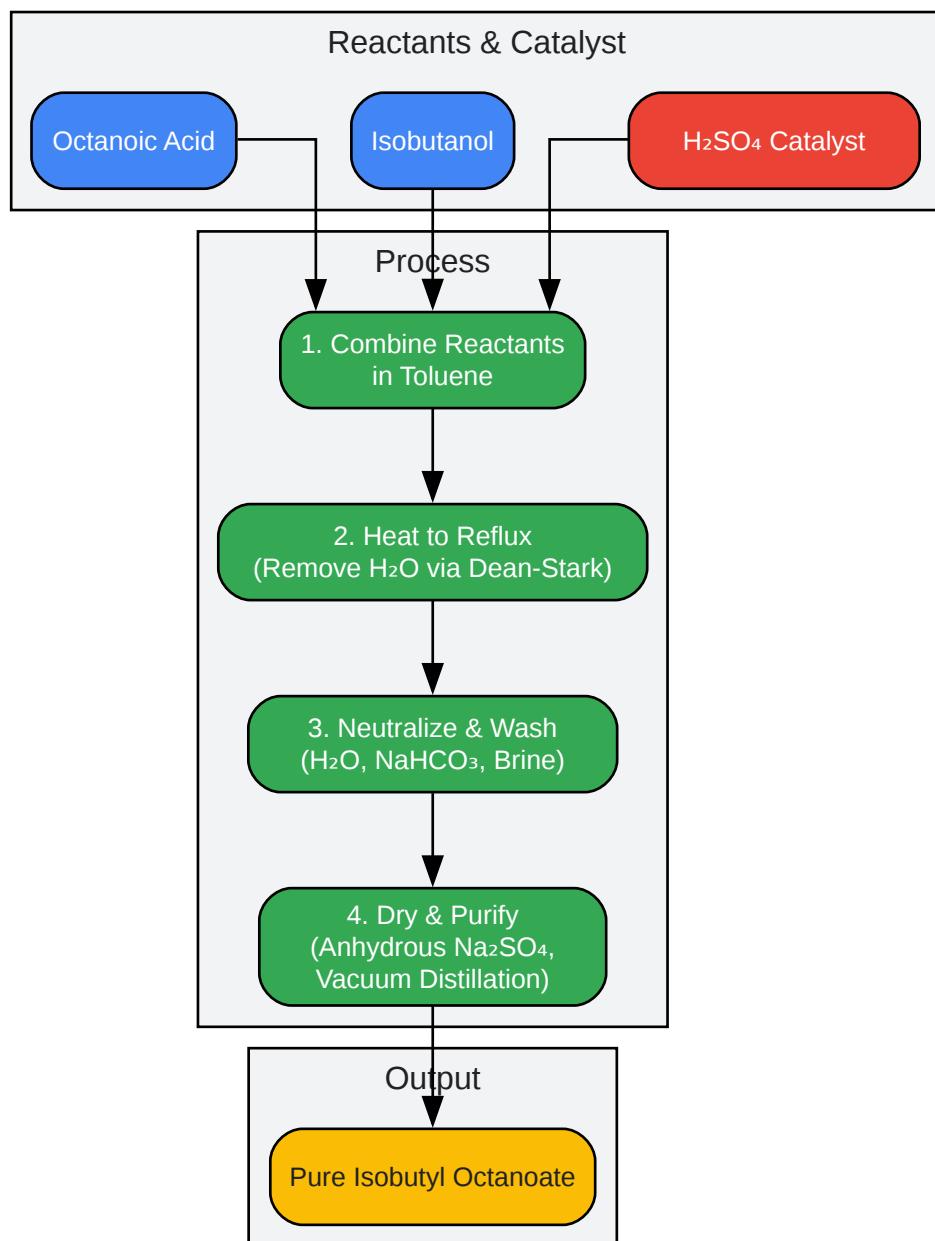
and analysis.

Synthesis: Acid-Catalyzed Esterification (Fischer Esterification)

The most common method for synthesizing **isobutyl octanoate** is the Fischer esterification of octanoic acid with isobutanol, using a strong acid catalyst like sulfuric acid. The reaction is reversible and is typically driven to completion by removing the water produced, often with a Dean-Stark apparatus.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, combine octanoic acid (1.0 mol equiv.), isobutanol (1.2-1.5 mol equiv.), and an appropriate azeotropic solvent (e.g., toluene).[9]
- Catalyst Addition: Slowly add concentrated sulfuric acid (0.05-0.1 mol equiv.) to the stirred reaction mixture.[9][10]
- Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates, and the toluene returns to the flask. Monitor the reaction progress by tracking the amount of water collected or by using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is generally complete within 2-4 hours.[9]
- Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Neutralize the remaining acid by washing sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[9]
- Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure. The crude **isobutyl octanoate** can be further purified by vacuum distillation to yield the final product.[9][10]



Workflow for Synthesis of Isobutyl Octanoate

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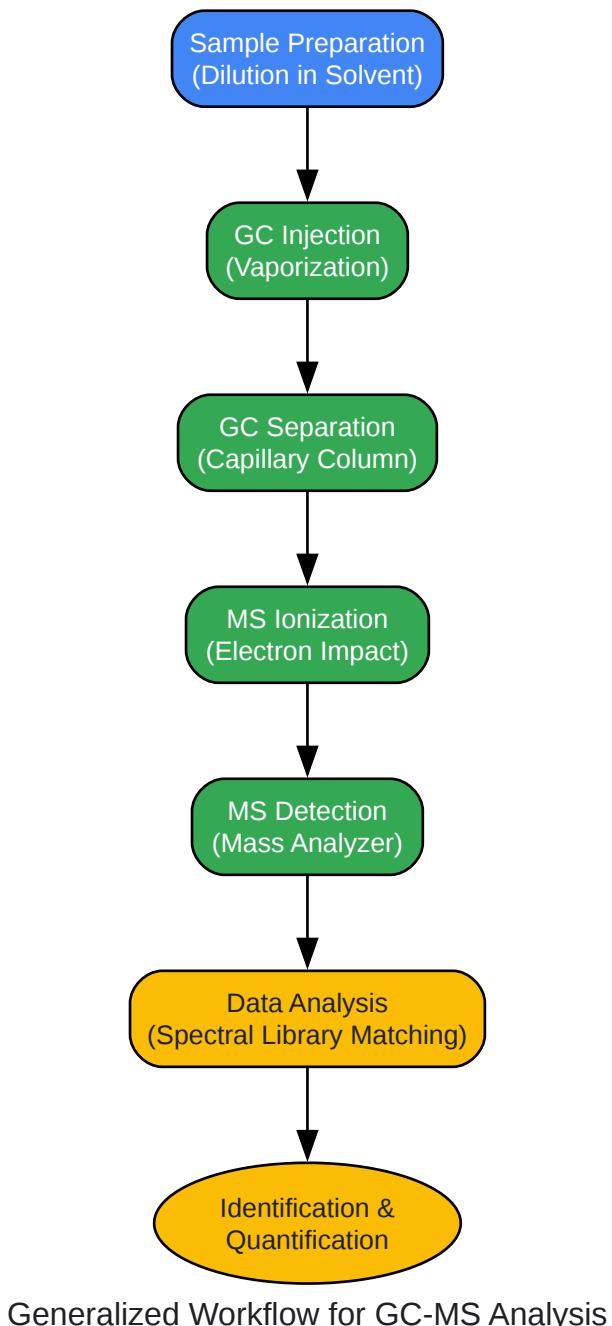
Caption: A flowchart illustrating the synthesis of **isobutyl octanoate**.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like **isobutyl octanoate**. The compound is first separated from other components in a sample by gas chromatography based on its boiling point and affinity for the column's stationary phase. The separated compound is then fragmented and detected by mass spectrometry, providing a unique mass spectrum that confirms its identity.

General Methodology:

- **Sample Preparation:** Dilute the sample containing **isobutyl octanoate** in a suitable volatile solvent (e.g., hexane or dichloromethane). If necessary, an internal standard can be added for accurate quantification.
- **GC Separation:** Inject a small volume (typically 1 μ L) of the prepared sample into the GC inlet. The compound travels through a capillary column (e.g., a non-polar DB-5ms column) with a carrier gas (e.g., Helium). A temperature gradient is applied to the oven to ensure separation of compounds with different volatilities.
- **MS Detection:** As **isobutyl octanoate** elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI). The molecule is fragmented into characteristic ions.
- **Data Analysis:** The mass spectrometer records the mass-to-charge ratio (m/z) of these fragments. The resulting mass spectrum is compared against a spectral library (e.g., NIST, Wiley) for positive identification. The PubChem entry for **isobutyl octanoate** lists major fragments at m/z 57.0 and 56.0.[\[1\]](#)



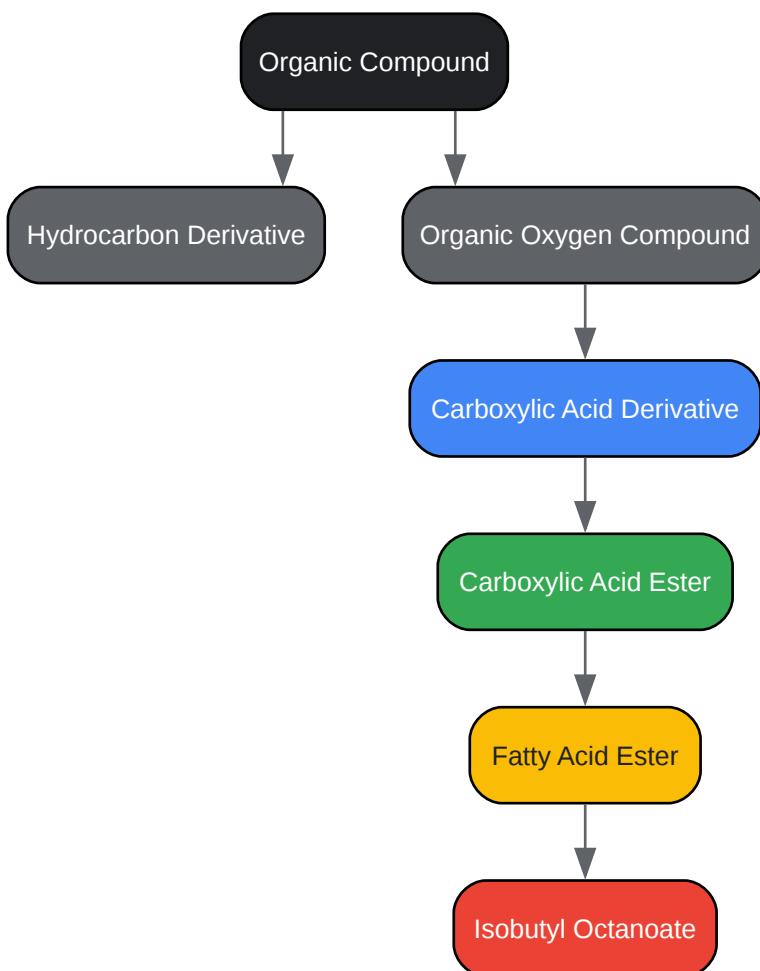
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Caption: A workflow for the GC-MS analysis of **isobutyl octanoate**.

Biological and Toxicological Information

Biological Role & Classification

Isobutyl octanoate is classified as a fatty acid ester.^[1] It has been reported as a naturally occurring compound in plants such as Bothriochloa bladhii.^[1] Within the Human Metabolome Database, it is categorized under the direct parent class of "Fatty acid esters".^[2] However, there is currently a lack of detailed literature describing its involvement in specific biological signaling pathways or its precise biochemical roles beyond being a metabolite.



Chemical Classification of Isobutyl Octanoate

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Caption: The hierarchical classification of **isobutyl octanoate**.

Safety and Hazards

According to aggregated GHS data, **isobutyl octanoate** is not classified as a hazardous chemical by the vast majority of reporting companies.^[1]

- Handling: Standard laboratory precautions should be observed, including handling in a well-ventilated area and wearing suitable personal protective equipment (PPE) such as safety goggles and gloves.[11]
- Storage: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[11]
- Fire Fighting: For fires, suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

Ecological Information

There is currently no available data on the ecotoxicity of **isobutyl octanoate**, including its effects on fish, daphnia, algae, or microorganisms.[11] Similarly, information regarding its persistence, degradability, and bioaccumulative potential is not available.[11]

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References

- 1. Isobutyl octanoate | C12H24O2 | CID 79582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Isobutyl octanoate (HMDB0059868) [hmdb.ca]
- 3. SID 135037896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. isobutyl octanoate, 5461-06-3 [thegoodsentscompany.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Isobutyl n-Octanoate | CymitQuimica [cymitquimica.com]
- 7. PubChemLite - Isobutyl octanoate (C12H24O2) [pubchemlite.lcsb.uni.lu]
- 8. labproinc.com [labproinc.com]
- 9. benchchem.com [benchchem.com]
- 10. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [Isobutyl octanoate PubChem entry and data]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582965#isobutyl-octanoate-pubchem-entry-and-data>]

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